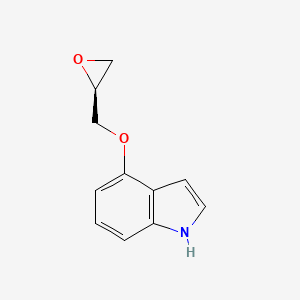

(2s)-Glycidyl indol-4-yl ether

Descripción general

Descripción

(2s)-Glycidyl indol-4-yl ether is a useful research compound. Its molecular formula is C11H11NO2 and its molecular weight is 189.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Drug Development

(2s)-Glycidyl indol-4-yl ether is recognized as a valuable precursor in the synthesis of various pharmaceutical agents. It plays a crucial role in the development of drugs targeting cardiovascular diseases and cancer therapies. For example, the compound is utilized in the synthesis of beta-blockers, which are widely used to treat hypertension and arrhythmias. The efficient production of such glycide derivatives has been demonstrated through reactions involving hydroxyaryl derivatives with glycidyl tosylate, yielding high optical purity and efficiency .

1.2 Structure-Activity Relationship Studies

Research into the structure-activity relationships (SAR) of compounds derived from this compound has led to the identification of potent inhibitors for various biological targets. One study focused on derivatives that inhibit glycogen synthase kinase 3 beta (GSK-3β), showcasing how modifications to the glycidyl ether structure can enhance biological activity . The investigation into these derivatives revealed critical insights into binding modes and metabolic stability, which are essential for drug design.

Material Science

2.1 Polymer Chemistry

In material science, this compound is explored for its potential in polymer synthesis. The compound can be incorporated into polymer matrices, enhancing their mechanical properties and thermal stability. Its reactivity allows for the creation of cross-linked networks that can be tailored for specific applications, such as coatings and adhesives.

2.2 Cosmetic Formulations

The compound has also found applications in cosmetic formulations due to its properties as a stabilizing agent and emulsifier. Research has demonstrated that incorporating glycidyl ethers into cosmetic products can improve their texture and efficacy while providing moisturizing benefits . This application highlights the versatility of this compound beyond traditional medicinal uses.

Propiedades

Fórmula molecular |

C11H11NO2 |

|---|---|

Peso molecular |

189.21 g/mol |

Nombre IUPAC |

4-[[(2S)-oxiran-2-yl]methoxy]-1H-indole |

InChI |

InChI=1S/C11H11NO2/c1-2-10-9(4-5-12-10)11(3-1)14-7-8-6-13-8/h1-5,8,12H,6-7H2/t8-/m0/s1 |

Clave InChI |

CTWQPSSVUYPWOM-QMMMGPOBSA-N |

SMILES isomérico |

C1[C@H](O1)COC2=CC=CC3=C2C=CN3 |

SMILES canónico |

C1C(O1)COC2=CC=CC3=C2C=CN3 |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.